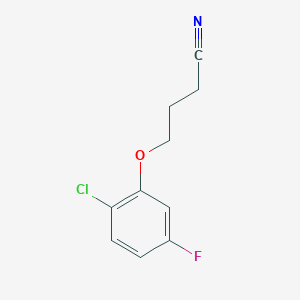

4-(2-Chloro-5-fluoro-phenoxy)butanenitrile

CAS No.: 1379351-38-8

Cat. No.: VC13544258

Molecular Formula: C10H9ClFNO

Molecular Weight: 213.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379351-38-8 |

|---|---|

| Molecular Formula | C10H9ClFNO |

| Molecular Weight | 213.63 g/mol |

| IUPAC Name | 4-(2-chloro-5-fluorophenoxy)butanenitrile |

| Standard InChI | InChI=1S/C10H9ClFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |

| Standard InChI Key | LTCLCGJBWNYUHC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)OCCCC#N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)OCCCC#N)Cl |

Introduction

Structural Overview

Chemical Name: 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile

Molecular Formula: C10H8ClFNO

CAS Number: 1379351-38-8

Structural Features

-

The compound consists of:

-

A nitrile group (-CN) attached to a butane chain.

-

A phenoxy group substituted with chlorine (Cl) and fluorine (F) atoms at the 2nd and 5th positions, respectively.

-

-

The halogenated phenoxy group contributes to its unique reactivity, while the nitrile group enhances its versatility in further chemical modifications.

Laboratory Synthesis

The synthesis of 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile typically involves the following steps:

-

Reactants:

-

2-chloro-5-fluorophenol

-

4-chlorobutanenitrile

-

-

Catalysts and Conditions:

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Reaction Temperature: Reflux conditions

-

-

Procedure:

-

The reactants are mixed in the presence of potassium carbonate in DMF.

-

The reaction mixture is heated under reflux until completion.

-

The product is purified through recrystallization or column chromatography.

-

Industrial Production

On an industrial scale:

-

Continuous flow reactors are employed to enhance efficiency.

-

Automation and optimized reaction conditions improve yield and scalability.

Types of Reactions

-

Nucleophilic Substitution:

-

The chlorine atom on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.

-

-

Oxidation:

-

The nitrile group can be oxidized to produce amides or carboxylic acids.

-

-

Reduction:

-

The nitrile group can be reduced to primary amines using agents like lithium aluminum hydride (LiAlH₄).

-

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents |

| Oxidation | Hydrogen peroxide, KMnO₄ | Acidic or basic media |

| Reduction | LiAlH₄, catalytic hydrogenation | Anhydrous solvents |

Scientific Research

-

Synthetic Chemistry:

-

Used as an intermediate for synthesizing complex organic molecules.

-

-

Biological Research:

-

Investigated for potential antimicrobial and anticancer properties.

-

Industrial Use

-

Specialty Chemicals:

-

Utilized in the production of advanced materials.

-

-

Agrochemicals:

-

Explored as a potential precursor for pesticides or herbicides.

-

Biological Activity

Research into structurally similar compounds suggests that halogenated phenoxy derivatives exhibit significant biological activity:

-

Antimicrobial Potential:

-

Compounds with similar structures have shown activity against E. coli and Staphylococcus aureus by disrupting bacterial cell membranes.

-

-

Anticancer Research:

-

Preliminary studies indicate possible interactions with enzymes or receptors involved in cancer pathways.

-

Comparison with Similar Compounds

| Compound | Structural Difference | Applications/Properties |

|---|---|---|

| 4-(2-Chloro-5-fluoro-phenoxy)butanoic acid | Carboxylic acid (-COOH) instead of nitrile (-CN) | Precursor for pharmaceuticals |

| 4-(2-Chloro-5-fluoro-phenoxy)butanamide | Amide (-CONH₂) instead of nitrile | Bioactive molecule in medicinal chemistry |

| 2-Chloro-5-fluorophenol | Lacks butanenitrile chain | Intermediate for halogenated derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume